3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a useful research compound. Its molecular formula is C18H20BrNO6 and its molecular weight is 426.3 g/mol. The purity is usually 95%.
The exact mass of the compound dimethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is 425.04740 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzymatic Selectivity and Synthetic Applications
Research has explored the enzymatic selectivity of lipases in the kinetic resolution of dihydropyridine derivatives, indicating potential for producing enantiomerically pure compounds. For instance, the study by Sobolev et al. (2002) demonstrates how the chain length and branching of acyl groups affect the enantioselectivity of Candida rugosa lipase in processing dihydropyridine esters, highlighting the synthetic versatility of these compounds in organic chemistry (Sobolev et al., 2002).
Crystal Structure Analysis
The crystal structures of dihydropyridine derivatives have been extensively studied, revealing insights into their chemical properties and potential applications in drug design. For example, Jasinski et al. (2013) synthesized and examined the crystal structures of new Hantzsch 1,4-dihydropyridine derivatives, providing valuable data for the design of molecules with desired chemical properties (Jasinski et al., 2013).
Pharmacological Effects
The pharmacological effects of dihydropyridine derivatives, including their role as calcium channel antagonists, have been a significant focus. Studies like that by Kazda and Towart (2005) on Nimodipine, a dihydropyridine derivative, demonstrate its preferential cerebrovascular action, suggesting potential applications in treating cerebral vasospasm and other cerebrovascular disorders (Kazda & Towart, 2005).
Catalysis and Chemical Synthesis
Dihydropyridine derivatives have been employed as substrates or intermediates in catalytic processes to synthesize various organic compounds. For instance, the work by Yavari et al. (2002) on triphenylphosphine-catalyzed synthesis demonstrates the utility of dihydropyridine derivatives in creating complex organic molecules, indicating their importance in synthetic organic chemistry (Yavari et al., 2002).
Antioxidant Properties
Investigations into the antioxidant properties of dihydropyridine derivatives, as reported by Wijtmans et al. (2004), show that these compounds can be effective phenolic chain-breaking antioxidants. This suggests potential applications in protecting against oxidative stress-related diseases (Wijtmans et al., 2004).
Properties
IUPAC Name |
dimethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO6/c1-5-26-14-7-10(6-13(19)16(14)21)15-11(17(22)24-3)8-20(2)9-12(15)18(23)25-4/h6-9,15,21H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSWICOLMQONHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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